Biotin-cholesterol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

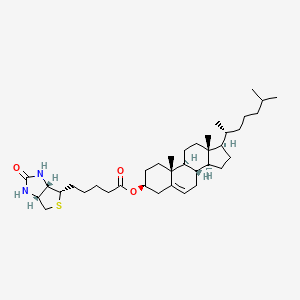

Molecular Formula |

C37H60N2O3S |

|---|---|

Molecular Weight |

613.0 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

InChI |

InChI=1S/C37H60N2O3S/c1-23(2)9-8-10-24(3)28-15-16-29-27-14-13-25-21-26(17-19-36(25,4)30(27)18-20-37(28,29)5)42-33(40)12-7-6-11-32-34-31(22-43-32)38-35(41)39-34/h13,23-24,26-32,34H,6-12,14-22H2,1-5H3,(H2,38,39,41)/t24-,26+,27+,28-,29+,30+,31+,32+,34+,36+,37-/m1/s1 |

InChI Key |

VMAHKODQCCBRNG-VXVZIODVSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCC5C6C(CS5)NC(=O)N6)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Application of Biotinylated Cholesterol for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of biotinylated cholesterol, a vital tool in biochemical and biomedical research. Biotinylated cholesterol serves as a powerful molecular probe to investigate cholesterol's multifaceted roles in cellular processes, including membrane organization, protein interactions, and signal transduction. Its high-affinity interaction with streptavidin and avidin enables a wide range of applications, from the isolation of cholesterol-binding proteins to the targeted delivery of therapeutic agents.

Synthesis of Biotinylated Cholesterol

The synthesis of biotinylated cholesterol involves the covalent attachment of a biotin moiety to the cholesterol backbone, typically through a linker arm. The choice of synthetic strategy and linker can significantly impact the properties and applications of the final product. Three common methods for synthesizing biotinylated cholesterol are detailed below.

Synthesis via Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for conjugating biotin to cholesterol. This approach involves a cholesterol molecule modified with an alkyne group and a biotin molecule functionalized with an azide, or vice versa. The use of a polyethylene glycol (PEG) linker is common in this method to enhance the solubility and bioavailability of the final conjugate.[1]

Experimental Protocol:

A detailed protocol for the synthesis of a biotin-PEG-cholesterol conjugate via click chemistry is as follows[2]:

-

Materials: 27-alkyne cholesterol, Azide-PEG3-biotin, Copper(II) sulfate (CuSO₄), Sodium L-ascorbate, Dimethyl sulfoxide (DMSO), and water.

-

Reaction Setup: In a reaction vessel, dissolve 27-alkyne cholesterol (e.g., 800 μg, 2 μM) and Azide-PEG3-biotin (e.g., 400 μg, 0.9 μM) in a 1:1 (v/v) mixture of DMSO and water (e.g., 100 mL).

-

Catalyst Addition: Prepare a fresh solution of CuSO₄ (e.g., 0.25 μM) and sodium L-ascorbate (e.g., 0.5 μM) in a 1:1 (v/v) DMSO/water mixture (e.g., 50 μL) and add it to the reaction mixture.

-

Reaction Conditions: Protect the reaction mixture from light and stir it under a nitrogen atmosphere at room temperature for 12 hours.

-

Purification: After 12 hours, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product using reversed-phase high-performance liquid chromatography (HPLC).

Workflow for Synthesis of Biotinylated Cholesterol via Click Chemistry:

Synthesis via Esterification

Esterification provides a direct method to link biotin to cholesterol's 3β-hydroxyl group. This reaction typically involves activating the carboxylic acid group of biotin, often with a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Experimental Protocol:

A general procedure for the direct esterification of cholesterol with biotin is as follows[3]:

-

Materials: Cholesterol, Biotin, DCC, DMAP, and an anhydrous solvent like dichloromethane (DCM).

-

Reaction Setup: Dissolve cholesterol and biotin in anhydrous DCM in a reaction flask.

-

Reagent Addition: Add DMAP followed by DCC to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

-

Workup and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, base, and brine. Dry the organic layer, concentrate it, and purify the crude product by silica gel column chromatography.

Synthesis via Amide Bond Formation

This method involves first converting the hydroxyl group of cholesterol into an amine, which is then reacted with the carboxylic acid of biotin to form a stable amide linkage. This multi-step process offers the flexibility of introducing different linkers.

Experimental Protocol:

A representative protocol for forming an amide bond between cholesterol and biotin is as follows[4][5]:

-

Activation of Biotin: Activate the carboxylic acid of biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an NHS-ester of biotin.

-

Amination of Cholesterol: Convert the 3β-hydroxyl group of cholesterol to an amine. This can be achieved through a multi-step sequence, for example, by tosylation, followed by azide substitution and subsequent reduction.

-

Coupling Reaction: React the amino-cholesterol derivative with the NHS-activated biotin in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base like triethylamine.

-

Purification: Purify the resulting biotinylated cholesterol conjugate using silica gel column chromatography.

Data Presentation

Quantitative data from various synthesis and characterization experiments are summarized in the tables below for easy comparison.

Table 1: Comparison of Synthetic Methods for Biotinylated Cholesterol

| Synthesis Method | Linker Type | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Click Chemistry | PEG | High (>90%) | >95% (post-HPLC) | High efficiency, specificity, mild conditions | Requires modified cholesterol and biotin |

| Esterification | Direct Ester | Moderate (60-80%) | >95% (post-chromatography) | One-step reaction | Potential for side reactions, lability of ester bond |

| Amide Bond Formation | Amine/Linker | Moderate (50-70%) | >95% (post-chromatography) | Stable amide bond, linker flexibility | Multi-step synthesis |

Table 2: Characterization Data for Biotin-PEG-Cholesterol (via Click Chemistry)

| Characterization Technique | Parameter | Observed Value | Reference |

| ¹H NMR (800 MHz, CDCl₃) | Chemical Shift (δ, ppm) of triazole proton | 7.95 (s, 1H) | |

| Mass Spectrometry (ESI-HRMS) | [M+H]⁺ (m/z) | Calculated: 841.5620, Found: 841.5665 | |

| HPLC | Purity | >95% |

Table 3: Binding Affinity of Biotinylated Cholesterol

| Interacting Partner | Method | Dissociation Constant (Kd) | Reference |

| Streptavidin | Surface Plasmon Resonance (SPR) | ~10⁻¹⁴ M | |

| Monomeric Avidin | Affinity Chromatography | ~10⁻⁸ M | |

| Hedgehog Protein (HhC) | Surface Plasmon Resonance (SPR) | 18.2 nM | |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Surface Plasmon Resonance (SPR) | 487 nM |

Experimental Protocols for Applications

Biotinylated cholesterol is a versatile tool with numerous applications in research. Detailed methodologies for some key applications are provided below.

Identification of Cholesterol-Interacting Proteins using a Pull-Down Assay

This technique is used to isolate and identify proteins that bind to cholesterol from a complex mixture, such as a cell lysate.

Experimental Protocol:

-

Bait Immobilization: Incubate streptavidin-coated magnetic beads with an excess of biotinylated cholesterol in a suitable binding buffer (e.g., PBS) for 30-60 minutes at room temperature to allow for the formation of the biotin-streptavidin complex.

-

Washing: Wash the beads several times with the binding buffer to remove any unbound biotinylated cholesterol.

-

Cell Lysis: Prepare a cell lysate using a non-denaturing lysis buffer containing protease inhibitors.

-

Incubation with Lysate: Add the cell lysate to the beads functionalized with biotinylated cholesterol and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of cholesterol-interacting proteins.

-

Washing: Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be achieved by competitive elution with free biotin, changing the pH, or using a denaturing buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting, or by mass spectrometry for protein identification.

Workflow for a Biotinylated Cholesterol Pull-Down Assay:

Isolation of Lipid Rafts

Biotinylated cholesterol can be incorporated into cellular membranes and used to isolate and characterize lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.

Experimental Protocol:

-

Cell Labeling: Incubate cultured cells with biotinylated cholesterol to allow its incorporation into the plasma membrane.

-

Cell Lysis: Lyse the cells in a cold, detergent-free buffer (e.g., containing sodium carbonate) or a buffer with a mild non-ionic detergent (e.g., Triton X-100).

-

Sucrose Gradient Ultracentrifugation: Subject the cell lysate to ultracentrifugation on a discontinuous sucrose gradient. Lipid rafts, being less dense, will float to the interface of the lower percentage sucrose layers.

-

Fraction Collection: Carefully collect fractions from the top of the gradient.

-

Analysis: Analyze the fractions for the presence of biotinylated cholesterol (e.g., by dot blot with labeled streptavidin) and known lipid raft marker proteins (e.g., flotillin, caveolin) by Western blotting to identify the lipid raft-containing fractions.

Workflow for Lipid Raft Isolation:

Studying the Wnt Signaling Pathway

Cholesterol has been shown to play a crucial role in the Wnt signaling pathway by directly binding to the Frizzled (Fzd) receptor. Biotinylated cholesterol analogs can be used to study these interactions and their downstream effects.

Signaling Pathway Diagram:

This diagram illustrates how cholesterol's interaction with the Frizzled receptor is a critical step for receptor maturation and subsequent activation of the canonical Wnt signaling cascade, leading to the expression of target genes. Biotinylated cholesterol probes can be used in pull-down assays to confirm the direct interaction between cholesterol and Fzd and to identify other proteins involved in this cholesterol-dependent signaling complex.

Characterization of Biotinylated Cholesterol

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized biotinylated cholesterol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent attachment of the biotin and linker to the cholesterol backbone. Specific proton signals, such as the one from the triazole ring in click chemistry products, provide definitive evidence of successful conjugation.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the exact molecular weight of the synthesized molecule, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final product and for its purification. A single, sharp peak in the chromatogram indicates a high degree of purity.

-

Surface Plasmon Resonance (SPR): SPR is employed to quantitatively assess the binding affinity of the biotinylated cholesterol to streptavidin or avidin, confirming the functionality of the biotin tag. It can also be used to study the interaction of the cholesterol moiety with specific proteins.

This guide provides a foundational understanding of the synthesis and utilization of biotinylated cholesterol in research. The detailed protocols and workflows serve as a practical starting point for researchers aiming to employ this versatile tool in their studies of cholesterol biology and its implications in health and disease.

References

- 1. Proteome-wide Mapping of Cholesterol-Interacting Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotin-azide.com [biotin-azide.com]

- 3. Cholesterol Chip for the Study of Cholesterol–Protein Interactions Using SPR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Mechanism of Action of Biotin-Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular mechanism of action of biotin-cholesterol, a conjugate molecule increasingly utilized in biomedical research and drug delivery. We delve into its synthesis, cellular uptake pathways, intracellular trafficking, and its effects on cellular structures and signaling. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailed experimental protocols for key assays, and visual representations of molecular pathways and experimental workflows to facilitate a deeper understanding and application of this versatile research tool.

Introduction

This compound is a synthetic molecule that combines the vitamin biotin with the essential lipid cholesterol. This unique conjugate leverages the biological roles of both components to serve as a powerful tool in cell biology and drug development. The biotin moiety acts as a targeting ligand, exploiting the high-affinity interaction with biotin receptors, which are often overexpressed on the surface of cancer cells. Cholesterol's lipophilic nature facilitates its incorporation into lipid bilayers, making it an excellent anchor for localizing probes or therapeutic agents to cellular membranes. This guide will explore the fundamental mechanisms by which this compound interacts with and functions within cells.

Synthesis of this compound Conjugates

The synthesis of this compound conjugates typically involves the formation of an ester or ether linkage between the cholesterol backbone and a biotin derivative. A common strategy employs a polyethylene glycol (PEG) linker to increase the water solubility and bioavailability of the conjugate.

Synthesis of Biotin-PEG-Cholesterol:

A representative synthesis protocol involves the reaction of cholesterol with a heterobifunctional PEG linker possessing a reactive group for cholesterol conjugation at one end and a biotin-reactive group at the other. For instance, a cholesterol-PEG-NHS ester can be reacted with an amino-functionalized biotin to form a stable amide bond. Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Cellular Uptake and Intracellular Trafficking

The primary mechanism for the cellular uptake of this compound is receptor-mediated endocytosis, predominantly through the Sodium-Dependent Multivitamin Transporter (SMVT), also known as SLC5A6.[1][2] This transporter is responsible for the cellular uptake of biotin and other vitamins and is notably upregulated in various cancer cell lines.[1]

Receptor-Mediated Endocytosis

The process begins with the binding of the biotin moiety of the this compound conjugate to the SMVT receptor on the cell surface. This binding event triggers the internalization of the receptor-ligand complex into the cell through clathrin-coated pits, which then bud off to form endocytic vesicles.

Intracellular Fate

Once inside the cell, the early endosome containing the this compound complex undergoes maturation. The acidic environment of the late endosomes and lysosomes can facilitate the release of any cargo carried by the this compound conjugate. The cholesterol moiety can then be incorporated into the endosomal/lysosomal membrane or transported to other cellular compartments. The exact intracellular fate can be tracked using fluorescently labeled this compound and colocalization studies with endosomal and lysosomal markers.[1][3]

Quantitative Data on this compound Interactions

Quantitative analysis of the interaction between this compound and its cellular targets is crucial for understanding its efficacy as a targeting agent.

| Parameter | Value | Cell Line | Method | Reference |

| Biotin Uptake Km (SMVT) | 9.24 µM | T47D (Breast Cancer) | [3H] Biotin Uptake Assay | |

| Biotin Uptake Vmax (SMVT) | 27.34 pmol/mg protein/min | T47D (Breast Cancer) | [3H] Biotin Uptake Assay | |

| Biotin Uptake Km (SMVT) | 53.10 µM | MCF-12A (Normal Breast) | [3H] Biotin Uptake Assay | |

| Avidin-Biotin Kd | ~10-15 M | - | - |

Table 1: Kinetic Parameters of Biotin and Avidin-Biotin Interactions. This table summarizes key kinetic parameters related to biotin uptake and binding. The lower Km value in T47D cancer cells compared to normal breast cells suggests a higher affinity of the SMVT transporter for biotin in these cancer cells. The extremely low dissociation constant (Kd) of the avidin-biotin interaction highlights its strength, which is often exploited in detection and purification assays.

| Cell Line | Cancer Type | Relative SMVT Expression | Uptake of Biotinylated Compounds | Reference |

| HeLa | Cervical Cancer | High | High | |

| T47D | Breast Cancer | High | High | |

| HEK293 | Embryonic Kidney (Normal) | Low | Low |

Table 2: Comparison of Biotinylated Compound Uptake in Cancer vs. Normal Cell Lines. This table illustrates the correlation between the expression of the biotin receptor (SMVT) and the uptake of biotinylated compounds. Cancer cell lines like HeLa and T47D, which overexpress SMVT, show significantly higher uptake compared to normal cell lines like HEK293.

Effect on Lipid Rafts

Cholesterol is a key component of lipid rafts, which are dynamic, ordered microdomains within the cell membrane that play crucial roles in signal transduction and membrane trafficking. The introduction of this compound into the cell membrane can potentially modulate the composition and function of these rafts. Quantitative proteomic analysis of lipid rafts after treatment with cholesterol-disrupting agents has revealed a high specificity for signaling factors. While direct quantitative proteomics data for this compound treatment is still emerging, it is hypothesized that the incorporation of this compound could alter the recruitment of specific proteins to these domains.

Experimental Protocols

Synthesis of Biotin-PEG-Cholesterol

This protocol describes a general method for synthesizing a biotin-PEG-cholesterol conjugate.

-

Materials: Cholesterol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), heterobifunctional PEG (e.g., NH2-PEG-COOH), N-hydroxysuccinimide (NHS), biotin-amine, and appropriate solvents (e.g., dichloromethane, dimethylformamide).

-

Step 1: Activation of Cholesterol. React cholesterol with an activated carboxylic acid derivative in the presence of DCC and DMAP to form a cholesterol-linker intermediate.

-

Step 2: PEGylation. React the cholesterol intermediate with the heterobifunctional PEG linker.

-

Step 3: Biotinylation. Activate the terminal carboxylic acid of the PEGylated cholesterol with NHS and then react with biotin-amine to form the final biotin-PEG-cholesterol conjugate.

-

Purification: Purify the final product using column chromatography.

-

Characterization: Confirm the structure and purity of the conjugate using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Preparation of this compound Liposomes

Liposomes are vesicular structures composed of a lipid bilayer and are commonly used as drug delivery vehicles. This compound can be incorporated into the liposome bilayer to facilitate targeted delivery.

-

Lipid Film Hydration Method:

-

Dissolve the desired lipids (e.g., phosphatidylcholine, cholesterol, and this compound) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

-

Remove the organic solvent under reduced pressure to form a thin lipid film on the wall of the flask.

-

Hydrate the lipid film with an aqueous buffer (which can contain the drug to be encapsulated) by gentle agitation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size.

-

Characterization: Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The incorporation of this compound can be confirmed by analytical techniques such as HPLC.

Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantitative measurement of this compound uptake by cells.

-

Cell Preparation: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with fluorescently labeled this compound or liposomes containing a fluorescent dye for various time points. Include appropriate controls (e.g., untreated cells, cells treated with a non-biotinylated fluorescent probe).

-

Cell Harvesting: Wash the cells with ice-cold PBS to remove unbound probe and then detach the cells using trypsin or a cell scraper.

-

Staining (for non-fluorescent this compound): If using a non-fluorescent this compound, incubate the cells with a fluorescently labeled avidin or streptavidin conjugate (e.g., FITC-streptavidin).

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer. The fluorescence intensity will be proportional to the amount of internalized this compound.

Avidin-Biotin Pull-Down Assay

This assay is used to identify proteins that interact with this compound within the cell.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable lysis buffer to solubilize proteins while maintaining protein-protein interactions.

-

Incubation with Avidin/Streptavidin Beads: Add avidin or streptavidin-coated beads to the cell lysate and incubate to allow the this compound to bind to the beads.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the this compound and any interacting proteins from the beads using a high concentration of free biotin or a denaturing elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies. For unbiased identification of interacting partners, the eluate can be subjected to mass spectrometry-based proteomic analysis.

Conclusion

This compound is a valuable molecular tool with a well-defined mechanism of cellular uptake primarily mediated by the SMVT receptor. Its ability to be incorporated into lipid-based delivery systems and its preferential uptake by cancer cells make it a promising candidate for targeted drug delivery and diagnostic applications. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the cellular functions of this compound and harnessing its potential in various biomedical applications. Future research should focus on obtaining more detailed quantitative data on its interactions with cellular components and its precise effects on lipid raft dynamics.

References

- 1. Endosome motility defects revealed at super-resolution in live cells using HIDE probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional and Molecular Aspects of Biotin Uptake via SMVT in Human Corneal Epithelial (HCEC) and Retinal Pigment Epithelial (D407) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Fundamental Properties of Biotin-Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-cholesterol is a key bioconjugate that leverages the unique properties of both biotin (Vitamin B7) and cholesterol for advanced applications in biomedical research and drug development. This molecule consists of a hydrophobic cholesterol anchor linked to the hydrophilic biotin headgroup, often via a spacer arm. This amphipathic nature allows for its incorporation into lipid-based nanostructures such as liposomes and micelles. The biotin moiety serves as a high-affinity targeting ligand for the biotin receptor (sodium-dependent multivitamin transporter, SMVT), which is overexpressed in various cancer cells. This targeted approach enhances the cellular uptake of therapeutic and diagnostic agents, making this compound a valuable tool in targeted drug delivery systems. This guide provides an in-depth overview of the core physicochemical properties, synthesis, and applications of this compound, complete with experimental protocols and visual diagrams to facilitate its use in a research setting.

Physicochemical Properties

The fundamental properties of this compound and its derivatives are crucial for the formulation and application of effective drug delivery systems. Key quantitative data are summarized in the tables below.

| Property | Value | Reference(s) |

| Molecular Formula | C37H60N2O3S | [1][2] |

| Molecular Weight | 612.95 - 613.0 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in Chloroform and Ethanol (with heating) | |

| Storage | -20°C, protect from light | |

| Stability | ≥ 4 years at -20°C |

Table 1: General Physicochemical Properties of this compound

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Reference(s) |

| Biotin-PEG(2000)-Cholesterol | (C2H4O)nC40H66N4O4S | ~2637.38 | >99% |

Table 2: Properties of Biotin-PEG-Cholesterol Derivative

| System | Critical Micelle Concentration (CMC) | Notes | Reference(s) |

| Cholesterol (in aqueous solution) | 25 - 40 nM | Self-associates into heterogeneous, rod-like micelles. | |

| Cholesterol-based detergent (Chobimalt) | ~3 µM | Forms spherical or moderately elongated ellipsoidal micelles. | |

| Biotin grafted-Cholesterol-modified pullulan co-polymer | 0.00015 - 0.0055 mg/mL | CMC decreases with an increasing degree of biotin substitution. |

Table 3: Critical Micelle Concentration (CMC) Data

| Ligand-Receptor Pair | Dissociation Constant (Kd) | Notes | Reference(s) |

| Biotin-Avidin | ~10^-15 M | One of the strongest non-covalent interactions known in nature. |

Table 4: Binding Affinity Data

Synthesis of this compound

The synthesis of this compound typically involves the esterification of the hydroxyl group of cholesterol with the carboxylic acid group of biotin. To improve solubility and reduce steric hindrance, a polyethylene glycol (PEG) linker is often incorporated between the biotin and cholesterol moieties, creating biotin-PEG-cholesterol.

Caption: Synthesis workflow for Biotin-PEG-Cholesterol.

Formulation of this compound Liposomes

This compound is commonly incorporated into liposomes to create targeted drug delivery vehicles. The thin-film hydration method followed by extrusion is a widely used technique for this purpose.

Experimental Protocol: Thin-Film Hydration and Extrusion for Liposome Preparation

-

Lipid Film Formation:

-

Dissolve the desired lipids, including a base phospholipid (e.g., DOPC or DSPC), cholesterol, and this compound (typically 1-5 mol%), in a suitable organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids used.

-

If encapsulating a hydrophilic drug, it should be dissolved in the aqueous buffer used for hydration.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

-

Assemble an extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm or 200 nm).

-

Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs).

-

Caption: Workflow for biotinylated liposome preparation.

Characterization of this compound Formulations

Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is a standard technique to measure the hydrodynamic diameter and size distribution of liposomes. The zeta potential, which indicates the surface charge and stability of the liposomal formulation, can be measured using electrophoretic light scattering.

Experimental Protocol: DLS and Zeta Potential Measurement

-

Dilute the liposome suspension with an appropriate buffer (e.g., 0.01 N NaCl or PBS).

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

-

For size measurement, the instrument analyzes the fluctuations in scattered light intensity due to the Brownian motion of the liposomes.

-

For zeta potential measurement, an electric field is applied, and the velocity of the liposomes is measured to determine their electrophoretic mobility.

-

The software then calculates the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

Quantification of Biotin on Liposome Surface

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to quantify the amount of biotin incorporated on the surface of liposomes.

Experimental Protocol: HABA Assay

-

Prepare an avidin/HABA solution. The binding of HABA to avidin results in a complex with a characteristic absorbance at 500 nm.

-

Measure the initial absorbance of the avidin/HABA solution at 500 nm.

-

Add the biotinylated liposome sample to the avidin/HABA solution.

-

Biotin, having a much higher affinity for avidin, will displace the HABA, causing a decrease in absorbance at 500 nm.

-

The change in absorbance is proportional to the amount of biotin in the sample.

-

The concentration of biotin can be calculated using the Beer-Lambert law, with a known extinction coefficient for the HABA/avidin complex.

Cellular Uptake via Biotin Receptor-Mediated Endocytosis

The targeting functionality of this compound relies on the interaction of the biotin ligand with the biotin receptor (SMVT) on the cell surface, which triggers receptor-mediated endocytosis. This process allows for the efficient internalization of the biotinylated nanoparticles into the target cells.

Caption: Biotin receptor-mediated endocytosis pathway.

Experimental Protocol: Cellular Uptake Assay

This protocol outlines a general method to quantify the cellular uptake of biotinylated liposomes using fluorescence.

-

Cell Culture:

-

Seed cells known to overexpress the biotin receptor (e.g., certain cancer cell lines) in a multi-well plate and culture until they reach the desired confluency.

-

-

Liposome Preparation:

-

Prepare fluorescently labeled biotinylated liposomes by incorporating a lipophilic fluorescent dye (e.g., DiI or a fluorescently tagged phospholipid) during the formulation process.

-

-

Incubation:

-

Remove the culture medium and wash the cells with PBS.

-

Add fresh medium containing the fluorescently labeled biotinylated liposomes at various concentrations to the cells.

-

As a control, use non-biotinylated fluorescent liposomes to assess non-specific uptake.

-

Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C.

-

-

Washing and Lysis:

-

After incubation, remove the liposome-containing medium and wash the cells multiple times with cold PBS to remove any non-internalized liposomes.

-

Lyse the cells using a suitable lysis buffer.

-

-

Quantification:

-

Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader.

-

The fluorescence intensity is proportional to the amount of internalized liposomes.

-

Normalize the fluorescence intensity to the total protein content of the cell lysate to account for variations in cell number.

-

Conclusion

This compound is a versatile and powerful tool for researchers in the field of drug delivery and cellular biology. Its ability to be readily incorporated into lipid-based nanoparticles and to target the overexpressed biotin receptor on cancer cells makes it an invaluable component in the development of targeted therapies. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the effective utilization of this compound in a laboratory setting. Further research and development in this area will undoubtedly lead to more sophisticated and effective therapeutic and diagnostic applications.

References

introduction to biotin-cholesterol in protein binding studies

An In-depth Technical Guide to Biotin-Cholesterol in Protein Binding Studies

For researchers, scientists, and drug development professionals, understanding the intricate dance between proteins and lipids is paramount for deciphering cellular mechanisms and designing effective therapeutics. Cholesterol, a fundamental component of mammalian cell membranes, plays a critical role in membrane fluidity, signal transduction, and the function of membrane-bound proteins. To dissect these interactions, a powerful tool has emerged: this compound. This synthetic molecule, which conjugates biotin to a cholesterol moiety, enables the robust and specific study of protein-cholesterol binding events. This guide provides a comprehensive overview of the principles, methodologies, and applications of this compound in protein binding studies.

The Principle of this compound in Protein Binding

The utility of this compound hinges on the high-affinity, non-covalent interaction between biotin and streptavidin (or avidin). With a dissociation constant (Kd) in the femtomolar range, this bond is one of the strongest known non-covalent interactions in nature. By tagging cholesterol with biotin, researchers can effectively immobilize cholesterol onto streptavidin-coated surfaces or beads. This allows for the "pull-down" or detection of proteins that bind to cholesterol from a complex mixture, such as a cell lysate.

Key Experimental Applications

This compound has become an indispensable tool in various experimental techniques aimed at identifying and characterizing cholesterol-binding proteins.

1. Pull-Down Assays:

Pull-down assays are a cornerstone of protein interaction studies. In this context, this compound is incubated with a cell lysate or a purified protein solution. The this compound and any bound proteins are then captured using streptavidin-coated magnetic beads or agarose resin. After washing away non-specific binders, the captured proteins are eluted and identified by methods such as Western blotting or mass spectrometry.

Experimental Workflow: this compound Pull-Down Assay

Biotin-Cholesterol: A Versatile Probe for Unraveling Membrane Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate and dynamic nature of cellular membranes plays a pivotal role in a myriad of biological processes, from signal transduction to cellular trafficking. Understanding the organization and dynamics of membrane components, particularly cholesterol within specialized microdomains known as lipid rafts, is crucial for deciphering fundamental cellular mechanisms and for the development of novel therapeutics. Biotin-cholesterol has emerged as a powerful and versatile tool for investigating these complex membrane dynamics. This technical guide provides a comprehensive overview of the application of this compound as a probe, detailing its use in various experimental techniques, summarizing key quantitative data, and providing detailed protocols and visual workflows to facilitate its implementation in the laboratory.

Cholesterol is a critical component of mammalian cell membranes, influencing their fluidity, permeability, and organization. It is particularly enriched in lipid rafts, which are dynamic, sterol- and sphingolipid-rich microdomains that serve as platforms for protein signaling and trafficking.[1][2] The ability to track and manipulate cholesterol within these domains is essential for studying their function. This compound, a derivative of cholesterol featuring a biotin moiety, allows for high-affinity and specific labeling through its interaction with streptavidin.[3][4] This specific tagging capability enables a range of applications, from single-molecule tracking to the isolation of cholesterol-interacting molecules.

Quantitative Data on Membrane Dynamics

While direct measurements of the lateral diffusion of this compound are not extensively reported, the dynamics of cholesterol and other lipid probes within different membrane phases provide a strong basis for understanding its behavior. The lateral diffusion coefficient (D) is a key parameter used to describe the mobility of molecules within the membrane. This mobility is highly dependent on the lipid environment, with molecules in the more fluid liquid-disordered (Ld) phase exhibiting faster diffusion than those in the more tightly packed liquid-ordered (Lo) phase, which is characteristic of lipid rafts.[5]

Below is a summary of representative lateral diffusion coefficients for cholesterol and related lipid probes in model membrane systems. This data serves as a valuable reference for interpreting experiments using this compound, which is expected to exhibit similar diffusion dynamics.

| Probe Molecule | Lipid Bilayer Composition | Membrane Phase | Temperature (°C) | Lateral Diffusion Coefficient (D) (x 10⁻⁸ cm²/s) | Measurement Technique | Reference |

| Cholesterol | DMPC/Cholesterol (40 mol%) | Liquid-ordered (Lo) | 30 | ~1.5 - 3.0 | Pulsed Field Gradient NMR | |

| Phospholipid (DOPC) | DOPC/DPPC/Cholesterol | Liquid-disordered (Ld) | 25 | ~8.0 | Pulsed Field Gradient NMR | |

| Phospholipid (DPPC) | DOPC/DPPC/Cholesterol | Liquid-ordered (Lo) | 25 | ~1.5 | Pulsed Field Gradient NMR | |

| Fluorescent Probe | DMPC | Liquid-disordered (Ld) | 30 | 6.72 - 16.2 | FRAP | |

| Fluorescent Probe | DMPC/Cholesterol (40 mol%) | Liquid-ordered (Lo) | 30 | 1.62 - 5.60 | FRAP |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to probe membrane dynamics.

Labeling Live Cells with this compound for Fluorescence Microscopy

This protocol describes the incorporation of this compound into the plasma membrane of live cells and subsequent fluorescent labeling with streptavidin conjugates.

Materials:

-

This compound

-

Methyl-β-cyclodextrin (MβCD)

-

HEPES-buffered saline (HBS)

-

Live-cell imaging medium

-

Streptavidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488-streptavidin)

-

Glass-bottom imaging dishes

-

Cultured mammalian cells

Procedure:

-

Preparation of this compound/MβCD Complex:

-

Prepare a stock solution of this compound in ethanol.

-

Prepare a solution of MβCD in HBS.

-

Add the this compound stock solution to the MβCD solution while vortexing to achieve the desired final concentration. The MβCD facilitates the delivery of the hydrophobic this compound to the cell membrane.

-

Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

-

-

Cell Preparation:

-

Seed cells onto glass-bottom imaging dishes and culture until they reach the desired confluency.

-

-

Labeling with this compound:

-

Wash the cells twice with pre-warmed HBS.

-

Incubate the cells with the this compound/MβCD complex in HBS at 37°C for 30-60 minutes. The optimal concentration and incubation time should be determined empirically for each cell type.

-

Wash the cells three times with pre-warmed HBS to remove excess labeling reagent.

-

-

Fluorescent Labeling with Streptavidin:

-

Incubate the this compound-labeled cells with a fluorescently labeled streptavidin solution in live-cell imaging medium at a concentration of 1-5 µg/mL for 10-15 minutes at room temperature or 37°C.

-

Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound streptavidin.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Live-cell imaging can be performed to observe the dynamic distribution of this compound in the plasma membrane.

-

Single-Particle Tracking (SPT) of this compound in Live Cell Membranes

This protocol outlines the steps for tracking the movement of individual this compound molecules in the plasma membrane of live cells.

Materials:

-

Cells labeled with this compound (from the previous protocol)

-

Streptavidin-coated quantum dots (QDs) or gold nanoparticles

-

Total Internal Reflection Fluorescence (TIRF) microscope or a highly inclined and laminated optical sheet (HILO) microscope

-

SPT analysis software

Procedure:

-

Labeling with Nanoparticles:

-

Following the labeling of cells with this compound, incubate the cells with a dilute solution of streptavidin-coated QDs or gold nanoparticles in imaging medium for 5-10 minutes. The concentration should be low enough to ensure sparse labeling for individual particle tracking.

-

Wash the cells gently to remove unbound nanoparticles.

-

-

Image Acquisition:

-

Mount the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

-

Acquire time-lapse image series of the labeled cells using the TIRF or HILO microscope. Use a high frame rate (e.g., 30-100 frames per second) to capture the rapid diffusion of the molecules.

-

-

Data Analysis:

-

Use SPT analysis software to detect and localize the individual nanoparticles in each frame of the image series.

-

Link the localized positions of each particle across consecutive frames to reconstruct their trajectories.

-

From the trajectories, calculate the mean squared displacement (MSD) to determine the diffusion coefficient (D) and analyze the mode of motion (e.g., free diffusion, confined diffusion, or anomalous diffusion).

-

Pull-Down Assay to Identify this compound Interacting Proteins

This protocol describes a method to isolate proteins that interact with this compound within the cell membrane, particularly in the context of lipid rafts.

Materials:

-

Cells labeled with this compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-coated magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

-

SDS-PAGE gels and Western blotting reagents or mass spectrometry facility

Procedure:

-

Cell Lysis:

-

Wash the this compound labeled cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Affinity Capture:

-

Incubate the cell lysate with pre-washed streptavidin-coated beads for 1-2 hours at 4°C with gentle rotation to allow the this compound and its interacting proteins to bind to the beads.

-

-

Washing:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using elution buffer. For identification by mass spectrometry, a biotin-based elution is preferred to avoid contamination with streptavidin.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting using antibodies against candidate interacting proteins.

-

For unbiased identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.

-

Visualizing Workflows and Signaling Pathways

Experimental Workflow: Single-Particle Tracking of this compound

Caption: Workflow for single-particle tracking of this compound.

Experimental Workflow: this compound Pull-Down Assay

Caption: Workflow for identifying this compound interacting proteins.

Signaling Pathway: GPCR Signaling in a Lipid Raft

Caption: A simplified model of G-Protein Coupled Receptor signaling within a lipid raft.

Conclusion

This compound is an invaluable probe for dissecting the complexities of membrane dynamics and organization. Its ability to be specifically targeted and tracked provides researchers with a powerful tool to investigate the behavior of cholesterol in live cells, particularly within the context of lipid rafts. The experimental protocols and workflows detailed in this guide offer a practical framework for employing this compound in a variety of applications, from high-resolution imaging to the identification of novel protein-cholesterol interactions. As our understanding of the critical role of membrane organization in cellular function and disease continues to grow, the use of sophisticated probes like this compound will undoubtedly be at the forefront of new discoveries.

References

- 1. Localization and signaling of GPCRs in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "The Evolving Role of Lipid Rafts and Caveolae in G Protein-Coupled Rec" by Rennolds S. Ostrom and Paul A. Insel [digitalcommons.chapman.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Lipid Lateral Diffusion in Ordered and Disordered Phases in Raft Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cholesterol's Cellular Dance: A Technical Guide to the Biotin-Streptavidin Interaction

For Researchers, Scientists, and Drug Development Professionals

The intricate ballet of molecular interactions within a cell is fundamental to its function, and understanding these interactions is paramount in the pursuit of novel therapeutics. Among the most powerful tools in the biochemist's arsenal is the remarkably strong and specific non-covalent bond between biotin and streptavidin. This guide provides an in-depth exploration of how this interaction can be masterfully employed to investigate the multifaceted roles of cholesterol in cellular processes. From quantifying binding affinities to visualizing signaling cascades, the biotin-streptavidin system offers a versatile platform for dissecting the complex life of this essential lipid.

The Cornerstone of Analysis: The Biotin-Streptavidin Interaction

The interaction between biotin (Vitamin B7) and the tetrameric protein streptavidin, isolated from Streptomyces avidinii, is one of the strongest non-covalent interactions known in nature.[1] Each streptavidin monomer can bind one molecule of biotin with extraordinary affinity and specificity. This robust and stable complex formation is the lynchpin of numerous biotechnological applications, including those aimed at understanding the function of molecules like cholesterol.

Quantitative Insights into a Powerful Partnership

The strength of the biotin-streptavidin interaction can be quantified through various biophysical techniques, providing a solid foundation for its use in more complex experimental systems. The following tables summarize key quantitative data for this interaction, primarily derived from Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

| Parameter | Value | Technique | Conditions | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | Multiple | Ambient Temperature | [1] |

| Association Rate Constant (ka) | 3.5 x 10⁶ M⁻¹s⁻¹ | SPR | PBS buffer | [2] |

| Dissociation Rate Constant (kd) | 3.9 x 10⁻² s⁻¹ | SPR | PBS buffer | [2] |

| Stoichiometry (n) | 0.94 - 0.98 | ITC | 15°C - 25°C, PBS | [3] |

| Enthalpy Change (ΔH) | Varies with temperature | ITC | 2°C - 40°C | |

| Entropy Change (TΔS) | Varies with temperature | ITC | 2°C - 40°C | |

| Gibbs Free Energy Change (ΔG) | Negative at all tested temperatures | ITC | 2°C - 40°C | |

| Heat Capacity Change (ΔCp) | ~ -459.9 cal/mol·K | ITC | 2°C - 30°C |

Table 1: Thermodynamic and Kinetic Parameters of the Biotin-Streptavidin Interaction.

Visualizing the Core Interaction

The fundamental principle of the biotin-streptavidin interaction, forming the basis for the experimental techniques described below, can be visualized as a simple yet powerful molecular partnership.

References

Methodological & Application

Application Notes and Protocols for Biotin-Cholesterol Pull-Down Assay in Protein Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential component of mammalian cell membranes, plays a critical role in maintaining membrane fluidity, and integrity, and is involved in various cellular signaling pathways. The identification of proteins that directly interact with cholesterol is crucial for understanding its physiological functions and its role in disease pathogenesis. The biotin-cholesterol pull-down assay is a powerful affinity purification technique used to isolate and identify cholesterol-binding proteins from complex biological samples. This method utilizes a biotinylated cholesterol probe that, when incubated with a cell lysate, binds to cholesterol-interacting proteins. The resulting protein-probe complexes are then captured using streptavidin-coated beads, allowing for the specific enrichment of cholesterol-binding proteins. Subsequent analysis by mass spectrometry enables the identification of these captured proteins, providing valuable insights into cholesterol-mediated cellular processes and potential therapeutic targets.

Experimental Workflow

The this compound pull-down assay involves a series of sequential steps beginning with cell lysis and culminating in the identification of interacting proteins by mass spectrometry.

Caption: Experimental workflow for the this compound pull-down assay.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a this compound pull-down assay to identify cholesterol-binding proteins from cultured mammalian cells.

Materials and Reagents:

-

Cells: Mammalian cell line of interest

-

This compound Probe: Commercially available or synthesized

-

Streptavidin-coated Magnetic Beads

-

Lysis Buffer: CHAPS Lysis Buffer (10 mM HEPES-KOH pH 7.4, 150 mM NaCl, 1% CHAPS, 1 mM EDTA) supplemented with protease and phosphatase inhibitors

-

Wash Buffer 1: CHAPS Lysis Buffer

-

Wash Buffer 2: 1 M NaCl in CHAPS Lysis Buffer

-

Wash Buffer 3: 0.1% SDS in PBS

-

Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT

-

Phosphate-Buffered Saline (PBS)

-

Reagents for Mass Spectrometry: Trypsin, urea, iodoacetamide, etc.

Procedure:

-

Cell Culture and Harvesting:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells in ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

-

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold CHAPS Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

This compound Probe Incubation:

-

Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with CHAPS Lysis Buffer.

-

Add the this compound probe to the cell lysate to a final concentration of 10-50 µM.

-

As a negative control, prepare a parallel sample with biotin alone at the same concentration.

-

Incubate the lysates with the probes for 2-4 hours at 4°C with gentle rotation.

-

-

Capture of Protein-Probe Complexes:

-

Equilibrate the streptavidin-coated magnetic beads by washing them three times with CHAPS Lysis Buffer.

-

Add the equilibrated beads to the cell lysate-probe mixture.

-

Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated complexes to bind to the beads.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads sequentially with the following buffers to remove non-specific binders:

-

Three washes with ice-cold CHAPS Lysis Buffer.

-

Two washes with Wash Buffer 2 (high salt).

-

Two washes with Wash Buffer 1.

-

One wash with Wash Buffer 3 (low concentration of SDS).

-

Two final washes with 50 mM ammonium bicarbonate to remove detergents.

-

-

-

Elution:

-

To elute the bound proteins, resuspend the beads in Elution Buffer.

-

Incubate at 95°C for 10 minutes.

-

Separate the beads using a magnetic stand and collect the supernatant containing the eluted proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

The eluted proteins can be further processed for mass spectrometry analysis. This typically involves in-solution or in-gel trypsin digestion.

-

Briefly, proteins are denatured with urea, reduced with DTT, and alkylated with iodoacetamide before being digested with trypsin overnight.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The acquired MS/MS spectra are searched against a protein database to identify the proteins.

-

Quantitative analysis, such as label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC), can be used to determine the relative abundance of proteins in the this compound pull-down sample compared to the negative control.

-

Data Presentation

The quantitative data obtained from the mass spectrometry analysis should be summarized in a clear and structured table to facilitate comparison and identification of specific cholesterol-binding proteins.

| Protein ID | Gene Name | Description | Sequence Coverage (%) | # Unique Peptides | Fold Change (this compound / Biotin Control) | p-value |

| P04637 | EGFR | Epidermal growth factor receptor | 45 | 25 | 15.2 | <0.001 |

| P35527 | SMO | Smoothened | 62 | 38 | 28.5 | <0.001 |

| Q08381 | CAV1 | Caveolin-1 | 75 | 18 | 12.8 | <0.005 |

| P63104 | HMGCR | HMG-CoA reductase | 55 | 31 | 8.9 | <0.01 |

| P08575 | NPC1 | Niemann-Pick C1 protein | 48 | 22 | 18.3 | <0.001 |

Signaling Pathway Visualization: Hedgehog Signaling

A prominent example of a signaling pathway regulated by direct cholesterol binding is the Hedgehog (Hh) pathway. The key signal transducer in this pathway, Smoothened (SMO), is a G protein-coupled receptor that is activated by binding to cholesterol.[1][2][3][4][5]

Caption: Hedgehog signaling pathway activation by cholesterol.

Pathway Description: In the absence of the Hedgehog ligand, the receptor Patched-1 (PTCH1) inhibits Smoothened (SMO), keeping the pathway inactive. Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved. Cholesterol then binds directly to the extracellular cysteine-rich domain of SMO, inducing a conformational change that activates it. Activated SMO leads to the dissociation of the SUFU-GLI complex in the cytoplasm, allowing the active form of the GLI transcription factor to translocate to the nucleus and induce the expression of target genes.

Conclusion

The this compound pull-down assay, coupled with mass spectrometry, is a robust and indispensable tool for the discovery and identification of cholesterol-binding proteins. This methodology provides a direct means to explore the cellular "cholesterol-interactome," offering critical insights into the molecular mechanisms underlying cholesterol's diverse biological roles. For researchers in drug development, this approach can uncover novel therapeutic targets for a range of diseases where cholesterol metabolism and signaling are dysregulated. The detailed protocol and data presentation guidelines provided herein offer a comprehensive framework for the successful implementation and interpretation of this powerful technique.

References

- 1. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Cellular Cholesterol Directly Activates Smoothened in Hedgehog Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interplay of Patched, Smoothened and cholesterol in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling | Crick [crick.ac.uk]

Application Notes and Protocols: Utilizing Biotin-Cholesterol in Surface Plasmon Resonance (SPR) for Kinetic Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of biotin-cholesterol in Surface Plasmon Resonance (SPR) to determine the binding kinetics of protein-cholesterol interactions. This method offers a reliable way to study these interactions in an aqueous environment, overcoming the challenges associated with cholesterol's low solubility.[1][2][3][4]

Introduction

Cholesterol, a critical component of animal cell membranes, plays a vital role in membrane structure, dynamics, and function.[1] It interacts with a wide array of proteins, including soluble proteins, transport proteins, and membrane-bound proteins. However, studying these interactions is often complicated by cholesterol's poor aqueous solubility, frequently necessitating the use of organic co-solvents or surfactants that can interfere with the native interaction.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions, providing quantitative data on binding affinity, specificity, and kinetics. By immobilizing a biotinylated cholesterol derivative onto a streptavidin-coated sensor chip, SPR can be employed to measure the kinetics of protein-cholesterol interactions in a more physiologically relevant aqueous buffer system. This approach leverages the high-affinity interaction between biotin and streptavidin for stable and oriented immobilization of cholesterol.

Core Principles

The methodology involves the synthesis of a biotinylated cholesterol molecule that can be captured on a streptavidin (SA) sensor chip. This "cholesterol chip" then serves as the surface for analyzing the binding of a protein of interest (the analyte). The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized cholesterol, generating a sensorgram that is used to calculate kinetic parameters.

Experimental Workflow

The overall experimental workflow for using this compound in SPR for kinetic analysis can be summarized in the following diagram:

Caption: Experimental workflow for SPR kinetic analysis using this compound.

Detailed Protocols

Materials

-

SPR Instrument: Biacore T200 or similar

-

Sensor Chip: Streptavidin (SA) sensor chip

-

Ligand: Biotinylated Cholesterol

-

Analyte: Protein of interest (e.g., Hedgehog protein C-terminal domain (HhC), Protein Tyrosine Phosphatase 1B (PTP1B))

-

Running Buffer: HBS-EP+ (0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

-

Ligand Diluent: Running buffer with 10% DMSO (for solubilizing biotinylated cholesterol)

-

Reference Solution: Saturated biotin solution in running buffer

Protocol for this compound Immobilization

-

Prepare the this compound Solution: Dissolve the biotinylated cholesterol in the ligand diluent to a final concentration of 0.1 mg/mL.

-

Immobilize on the SA Chip:

-

Inject the 0.1 mg/mL biotinylated cholesterol solution over the desired flow cells (e.g., FC2, FC3, FC4) of the SA sensor chip.

-

Use a flow rate of 10 µL/min for 2 minutes.

-

A successful immobilization should result in an increase of approximately 800 resonance units (RU).

-

-

Prepare the Reference Flow Cell:

-

Inject a saturated solution of biotin over one flow cell (e.g., FC1) for 1 minute at a flow rate of 10 µL/min.

-

This reference surface is used to correct for non-specific binding and bulk refractive index changes.

-

Protocol for Kinetic Analysis

-

Prepare the Analyte:

-

Dissolve the analyte protein in an appropriate buffer. For example, Hh protein can be dissolved in 50 mM phosphate, 50 mM NaCl, 5 mM TCEP, pH 7.0.

-

Prepare a series of dilutions of the analyte in the running buffer. The concentration range should span the expected KD of the interaction.

-

-

Perform the Binding Assay:

-

Inject the different concentrations of the analyte over all flow cells (including the reference).

-

The association and dissociation phases should be monitored.

-

An example of analyte concentrations for HhC is 0.8, 4, 20, 100, and 500 nM.

-

For PTP1B, concentrations of 125, 250, 500, 1000, and 2000 nM can be used.

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell (FC1) from the signals of the flow cells with immobilized cholesterol (FC2, FC3, FC4).

-

Fit the resulting sensorgrams to a suitable kinetic model, such as the Langmuir 1:1 binding model, using the SPR instrument's evaluation software.

-

This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Data Presentation

The following table summarizes the kinetic data obtained from the interaction of HhC and PTP1B with the this compound chip.

| Analyte | ka (1/Ms) | kd (1/s) | KD (nM) |

| HhC | 1.13 x 10⁵ | 1.51 x 10⁻³ | 13.4 |

| PTP1B | 1.54 x 10³ | 1.13 x 10⁻³ | 734 |

Signaling Pathway Context

This technique is particularly useful for studying proteins involved in signaling pathways where cholesterol binding plays a regulatory role. For instance, the Hedgehog signaling pathway is crucial in embryonic development and its dysregulation is implicated in cancer. Cholesterol modification of the Hh protein is a key step in this pathway.

Caption: Simplified Hedgehog signaling pathway initiated by cholesterol-modified Hh protein.

Conclusion

The use of this compound in SPR provides a robust and reproducible method for the kinetic analysis of protein-cholesterol interactions. This approach is valuable for basic research aimed at understanding the role of cholesterol in biological processes and for drug development efforts targeting proteins that bind to cholesterol. The detailed protocols and data presented here serve as a guide for researchers looking to implement this technique in their own studies.

References

- 1. Cholesterol Chip for the Study of Cholesterol–Protein Interactions Using SPR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cholesterol Chip for the Study of Cholesterol-Protein Interactions Using SPR. [researchcommons.acphs.edu]

- 4. Cholesterol Chip for the Study of Cholesterol-Protein Interactions Using SPR - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biotin-Cholesterol Liposome Preparation for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and application of biotin-cholesterol liposomes as a targeted drug delivery system. The inclusion of biotin facilitates receptor-mediated endocytosis, enhancing cellular uptake in target cells that overexpress biotin receptors.

Introduction to this compound Liposomes

Liposomes are versatile, self-assembled vesicular carriers composed of a lipid bilayer enclosing an aqueous core.[1][][3] Their structure allows for the encapsulation of both hydrophilic and lipophilic drugs.[] The incorporation of cholesterol into the lipid bilayer enhances membrane stability and fluidity, and can improve drug retention.[4]

For targeted drug delivery, liposomes can be surface-modified with ligands that bind to specific receptors on target cells. Biotin, a water-soluble vitamin (Vitamin B7), is an attractive targeting moiety due to its high affinity for the biotin receptor, which is often overexpressed on the surface of various cancer cells. This compound liposomes are therefore a promising strategy for delivering therapeutic agents specifically to these cells, potentially increasing efficacy and reducing off-target side effects.

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for liposome preparation. It involves the dissolution of lipids in an organic solvent, followed by evaporation to form a thin lipid film, and subsequent hydration with an aqueous buffer to form liposomes.

Materials:

-

Phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), L-α-Phosphatidylcholine (PC))

-

Cholesterol

-

Biotinylated lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-PEG2000-Biotin))

-

Organic solvent (e.g., chloroform, chloroform:methanol mixture)

-

Aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

-

Drug to be encapsulated

Equipment:

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Round-bottom flask

Procedure:

-

Lipid Film Formation:

-

Dissolve the phospholipids, cholesterol, and biotinylated lipid in the organic solvent in a round-bottom flask. A typical molar ratio is 57:38:1 for HSPC:Cholesterol:DSPE-PEG2000-Biotin.

-

If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

-

Attach the flask to a rotary evaporator.

-

Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (e.g., 50-60°C) until a thin, dry lipid film is formed on the inner wall of the flask.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

-

Rotate the flask in a water bath at a temperature above the lipid phase transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles (ULVs) with a uniform size distribution, subject the MLV suspension to extrusion.

-

Pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 times) using an extruder. This process is performed at a temperature above the lipid phase transition temperature.

-

-

Purification:

-

Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.

-

Characterization of this compound Liposomes

2.2.1. Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes. Zeta potential is measured to assess the surface charge and stability of the liposomal dispersion.

-

Procedure: Dilute the liposome suspension in an appropriate buffer (e.g., 0.01 N NaCl) and analyze using a Zetasizer.

2.2.2. Encapsulation Efficiency and Drug Loading:

-

Method: The amount of drug encapsulated within the liposomes is determined by separating the unencapsulated drug from the liposomes and then quantifying the drug in the liposomal fraction.

-

Procedure:

-

Separate the liposomes from the free drug using centrifugation or size exclusion chromatography.

-

Lyse the liposomes using a suitable solvent (e.g., methanol, ethanol) to release the encapsulated drug.

-

Quantify the drug concentration using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

-

EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

-

DL% = (Amount of encapsulated drug / Total amount of lipid) x 100

-

-

Data Presentation

Table 1: Physicochemical Properties of this compound Liposome Formulations

| Formulation Code | Lipid Composition (molar ratio) | Drug Encapsulated | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| BCL-1 | HSPC:Chol:DSPE-PEG-Biotin (57:38:1) | Doxorubicin | 129 | < 0.2 | -15 to -25 | 97 |

| BCL-2 | L-a-PC:Chol:DSPE-Biotin (69:30:1) | Metformin | ~150 | < 0.2 | -10 to -20 | ~60 |

| BCL-3 | Lecithin:Chol (7:4) with DSPE-mPEG2000 | Hydroxyurea | 174 | ~0.15 | -20 to -30 | 81 |

| BCL-4 | Soya Lecithin:Chol (low ratio) | Celecoxib | 117 | > 0.3 | Not Reported | 43.24 |

Visualization of Pathways and Workflows

Biotin Receptor-Mediated Endocytosis Signaling Pathway

Biotinylated liposomes are internalized by cells through receptor-mediated endocytosis, a process that can involve clathrin-coated pits or caveolae.

Caption: Biotin receptor-mediated endocytosis pathway.

Experimental Workflow for Evaluating this compound Liposome Drug Delivery

This workflow outlines the key steps from formulation to in vitro evaluation of the drug delivery system.

Caption: Experimental workflow for liposomal drug delivery evaluation.

Conclusion

This compound liposomes represent a highly adaptable and effective platform for targeted drug delivery. The protocols and data presented herein provide a solid foundation for researchers to develop and characterize these systems for various therapeutic applications. The ability to specifically target cells overexpressing the biotin receptor opens up new avenues for enhancing drug efficacy while minimizing systemic toxicity. Further optimization of lipid composition and drug loading can be tailored to specific drugs and target cell types.

References

Application Notes and Protocols: Far-Western Blotting with a Biotin-Cholesterol Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Far-western blotting is a powerful technique for the detection and characterization of direct protein-protein interactions in vitro.[1] An evolution of the traditional western blot, this method utilizes a labeled "bait" protein to probe for "prey" proteins immobilized on a membrane.[2][3] This application note provides a detailed protocol for a specialized far-western blotting procedure using a biotin-cholesterol probe to identify and characterize cholesterol-binding proteins.

Cholesterol, a critical component of mammalian cell membranes, is integral to membrane structure, fluidity, and the formation of lipid microdomains.[4] It also plays a crucial role in cellular signaling through direct interactions with a variety of proteins.[4] The identification of these cholesterol-binding proteins is vital for understanding cellular signaling pathways, elucidating disease mechanisms, and for the development of novel therapeutics. This protocol leverages the high-affinity interaction between biotin and streptavidin for sensitive detection of these interactions.

Principle

The far-western blotting procedure for detecting cholesterol-binding proteins involves the following key steps:

-

Protein Separation and Transfer: Proteins from a cell lysate or a purified sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a solid support membrane (e.g., PVDF or nitrocellulose).

-

Denaturation and Renaturation: The transferred proteins are subjected to a series of denaturation and renaturation steps to facilitate the proper folding of the proteins on the membrane, which is crucial for their interaction with the probe.

-

Blocking: Non-specific binding sites on the membrane are blocked to minimize background signal.

-

Probing with this compound: The membrane is incubated with a biotinylated cholesterol probe. This probe will bind directly to proteins with cholesterol-binding domains.

-

Detection: The membrane is then incubated with streptavidin conjugated to horseradish peroxidase (HRP). The strong and specific interaction between biotin and streptavidin allows for the detection of the bound cholesterol probe. A chemiluminescent substrate is added, which reacts with HRP to produce a signal that can be captured on X-ray film or with a digital imager.

Experimental Workflow

Caption: Experimental workflow for far-western blotting with a this compound probe.

Materials and Reagents

Reagents

-

This compound Probe (e.g., Cholesterol-PEG-Biotin)

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Protease Inhibitor Cocktail

-

Laemmli Sample Buffer

-

Tris-Glycine SDS-PAGE Gels

-

PVDF or Nitrocellulose Membrane

-

Transfer Buffer

-

Denaturation Buffer (e.g., 6 M Guanidine-HCl in 1x PBS)

-

Renaturation Buffer (serial dilutions of Denaturation Buffer in 1x PBS with 1% BSA)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

-

Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

-

Streptavidin-HRP Conjugate

-

Chemiluminescent Substrate (ECL)

-

Deionized Water

Equipment

-

Electrophoresis System (Gel tank, power supply)

-

Western Blotting Transfer System

-

Incubation Trays

-

Orbital Shaker

-

Chemiluminescence Detection System (X-ray film and developer or digital imager)

Detailed Experimental Protocol

Protein Sample Preparation and SDS-PAGE

-

Prepare cell or tissue lysates using an appropriate lysis buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-